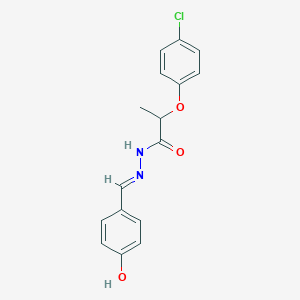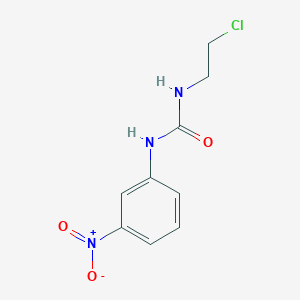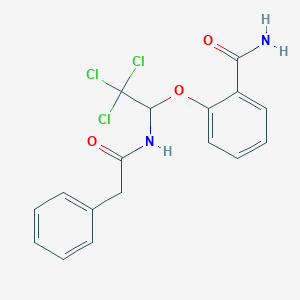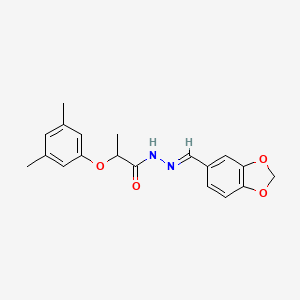
3-(4-Ethoxy-phenyl)-5-furan-2-ylmethylene-2-thioxo-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Ethoxy-phenyl)-5-furan-2-ylmethylene-2-thioxo-thiazolidin-4-on ist eine heterocyclische Verbindung, die aufgrund ihrer einzigartigen chemischen Struktur und ihrer potenziellen Anwendungen in verschiedenen Bereichen großes Interesse geweckt hat. Diese Verbindung verfügt über einen Thiazolidinon-Kern, der für seine biologische Aktivität bekannt ist, und ist mit Ethoxyphenyl- und Furan-2-ylmethylen-Gruppen substituiert, wodurch ihre chemische Reaktivität und ihr potenzieller Nutzen verbessert werden.
Vorbereitungsmethoden
Die industrielle Produktion dieser Verbindung kann die Optimierung der Reaktionsbedingungen beinhalten, um die Ausbeute und Reinheit zu erhöhen. Dazu können die Verwendung von Katalysatoren, kontrollierte Temperatur- und Druckbedingungen sowie Reinigungstechniken wie Umkristallisation oder Chromatographie gehören.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-(4-Ethoxy-phenyl)-5-furan-2-ylmethylene-2-thioxo-thiazolidin-4-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können den Thiazolidinonring in einen Thiazolidinring umwandeln.
Substitution: Elektrophile und nucleophile Substitutionsreaktionen können an den aromatischen Ringen und dem Thiazolidinon-Kern stattfinden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid oder m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Reagenzien wie Halogene, Alkylierungsmittel oder Nucleophile können unter geeigneten Bedingungen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So können beispielsweise durch Oxidation Sulfoxide oder Sulfone entstehen, während Substitutionsreaktionen verschiedene funktionelle Gruppen an den aromatischen Ringen oder den Thiazolidinon-Kern einführen können.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer Moleküle.
Biologie: Untersucht auf seine potentielle antimikrobielle, antifungale und antikanzerogene Aktivität.
Medizin: Potenzielles therapeutisches Mittel aufgrund seiner biologischen Aktivitäten.
Industrie: Verwendung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften.
Wirkmechanismus
Der Wirkmechanismus von 3-(4-Ethoxy-phenyl)-5-furan-2-ylmethylene-2-thioxo-thiazolidin-4-on beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Der Thiazolidinon-Kern kann mit Enzymen oder Rezeptoren interagieren und deren Aktivität möglicherweise hemmen. Die Ethoxyphenyl- und Furan-2-ylmethylen-Gruppen können die Bindungsaffinität und Spezifität verbessern, was zu stärkeren biologischen Effekten führt.
Wirkmechanismus
The mechanism of action of 3-(4-Ethoxy-phenyl)-5-furan-2-ylmethylene-2-thioxo-thiazolidin-4-one involves its interaction with various molecular targets. The thiazolidinone core can interact with enzymes or receptors, potentially inhibiting their activity. The ethoxyphenyl and furan-2-ylmethylene groups can enhance binding affinity and specificity, leading to more potent biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Thiazolidinone: Verbindungen mit einem ähnlichen Thiazolidinon-Kern, aber unterschiedlichen Substituenten.
Chalkone: Verbindungen mit einer ähnlichen Chalkon-Zwischenstruktur.
Furan-Derivate: Verbindungen mit einem Furanring, aber unterschiedlichen funktionellen Gruppen.
Einzigartigkeit
3-(4-Ethoxy-phenyl)-5-furan-2-ylmethylene-2-thioxo-thiazolidin-4-on ist einzigartig aufgrund seiner spezifischen Kombination funktioneller Gruppen, die ihm eine ausgeprägte chemische Reaktivität und biologische Aktivität verleihen. Dies macht es zu einer wertvollen Verbindung für die weitere Forschung und Entwicklung in verschiedenen wissenschaftlichen und industriellen Bereichen.
Eigenschaften
Molekularformel |
C16H13NO3S2 |
|---|---|
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
(5E)-3-(4-ethoxyphenyl)-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H13NO3S2/c1-2-19-12-7-5-11(6-8-12)17-15(18)14(22-16(17)21)10-13-4-3-9-20-13/h3-10H,2H2,1H3/b14-10+ |
InChI-Schlüssel |
ZHLDMMOPBUECBW-GXDHUFHOSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CO3)/SC2=S |
Kanonische SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CO3)SC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11994833.png)




![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11994880.png)



![N'-[(E)-1-(2-chlorophenyl)ethylidene]-2-methyl-3-furohydrazide](/img/structure/B11994912.png)
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-phenacylsulfanylpurine-2,6-dione](/img/structure/B11994922.png)
![5-(2,4-Dichlorophenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11994926.png)
![(1Z)-1-{[(Naphthalen-2-yl)amino]methylidene}naphthalen-2(1H)-one](/img/structure/B11994931.png)

